molecular formula C13H15IO3 B1325322 7-(4-Iodophenyl)-7-oxoheptanoic acid CAS No. 49618-09-9

7-(4-Iodophenyl)-7-oxoheptanoic acid

Cat. No. B1325322
CAS RN: 49618-09-9
M. Wt: 346.16 g/mol
InChI Key: IHHPNNBIZNAQEF-UHFFFAOYSA-N
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Description

The compound “7-(4-Iodophenyl)-7-oxoheptanoic acid” is a heptanoic acid derivative with an iodophenyl group at the 7th carbon and a ketone group also at the 7th carbon. Heptanoic acid is a seven-carbon saturated fatty acid that is liquid at room temperature and has a strong, unpleasant odor . The iodophenyl group is a common motif in organic chemistry and is often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-carbon chain (heptanoic acid) with a ketone group (=O) and an iodophenyl group (C6H4I) attached to the 7th carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar known compounds. For example, as a heptanoic acid derivative, this compound is likely to be a liquid at room temperature . The presence of the iodophenyl group could increase its density and boiling point compared to heptanoic acid .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Prostanoids : Methyl 7-Oxoheptanoate, a compound related to 7-(4-Iodophenyl)-7-oxoheptanoate, has been used in the synthesis of prostanoids, which are a group of physiologically active lipid compounds (Ballini & Petrini, 1984).
  • Antiproliferative Activity : Derivatives of 7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential in cancer research (Nurieva et al., 2015).

Methodological Advancements

  • Gas Chromatography Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate, a related compound, has been monitored using gas chromatography. This highlights its importance as an intermediate in chemical synthesis (Wakharkar et al., 1994).
  • Nucleophilic Acylation Techniques : Studies on nucleophilic acylation with disodium tetracarbonylferrate, involving methyl 7-oxoheptanoate, provide insights into the chemical reactions applicable to related compounds (Finke & Sorrell, 2003).

Biological and Pharmaceutical Research

  • Anticonvulsant Activity : Compounds structurally related to 7-oxoheptanoate, like 2-amino-7-phosphonoheptanoic acid, have demonstrated anticonvulsant activity, suggesting potential applications in neurological disorders (Czuczwar & Meldrum, 1982).
  • Synthesis of Bioactive Compounds : Research on the synthesis of bioactive compounds, such as 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid, has utilized similar chemical structures, indicating the relevance of 7-oxoheptanoate derivatives in medicinal chemistry (Borrell et al., 1998).

properties

IUPAC Name

7-(4-iodophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHPNNBIZNAQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645403
Record name 7-(4-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Iodophenyl)-7-oxoheptanoic acid

CAS RN

49618-09-9
Record name 7-(4-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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